1,2,3,4-Tetrahydronaphthalene-1,8-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,8-diol |
InChI |
InChI=1S/C10H12O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,11-12H,2,4,6H2 |
InChI Key |
QVJBDLAPPUAWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydronaphthalene 1,8 Diol
Direct Synthesis Strategies for the 1,8-diol Motif
The direct introduction of hydroxyl groups at the C1 and C8 positions of the tetrahydronaphthalene scaffold is a formidable challenge due to the difficulty in achieving the required regioselectivity. Research in this area is focused on novel oxidative methods and the regioselective functionalization of pre-existing tetralin frameworks.
Novel Oxidative Approaches to Introduce Hydroxyl Groups at C1 and C8
Direct C-H oxidation of a pre-formed tetrahydronaphthalene core to achieve a 1,8-diol is not a commonly reported transformation in the literature. The inherent reactivity of the benzylic positions (C1 and C4) and the aromatic ring often leads to a mixture of products. However, research into catalytic C-H oxidation offers potential pathways. While not yet applied specifically for the synthesis of 1,2,3,4-tetrahydronaphthalene-1,8-diol, certain catalysts have shown promise in the oxidation of tetralin. For instance, metal phthalocyanine (B1677752) complexes have been used as catalysts in the aerobic oxidation of tetralin, although selectivity remains a significant hurdle. Further development in catalyst design, perhaps utilizing directing groups, could pave the way for a more controlled and regioselective oxidation at the desired positions.
Regioselective Functionalization of Tetrahydronaphthalene Scaffolds for 1,8-diol Formation
A more plausible direct approach involves the regioselective functionalization of a tetrahydronaphthalene derivative that already possesses a handle for introducing the second hydroxyl group. For example, starting with 8-hydroxytetralone, a key intermediate that can be synthesized from commercially available naphthalene-1,8-diol, the problem is reduced to the stereoselective reduction of the ketone at C1. This strategy, while not a single-step direct synthesis, represents a highly convergent and regiocontrolled route to the target 1,8-diol.
Catalytic Hydrogenation and Hydroxylation Sequences
A key and well-documented strategy for the synthesis of the tetrahydronaphthalene core is the catalytic hydrogenation of naphthalene (B1677914) derivatives. nih.gov The synthesis of this compound can be effectively achieved by starting with 1,8-dihydroxynaphthalene. The hydrogenation of 1,8-dihydroxynaphthalene can lead to the formation of 8-hydroxy-1-tetralone. This transformation is a critical step, as the subsequent reduction of the ketone function directly yields the desired this compound. The choice of catalyst and reaction conditions is crucial to control the hydrogenation and avoid over-reduction to the corresponding decalin derivatives.
The reduction of 8-hydroxy-1-tetralone to this compound can be achieved using various reducing agents. The stereochemical outcome of this reduction is of paramount importance and is discussed in detail in the following section.
Stereoselective and Enantioselective Synthesis of this compound
Achieving control over the stereochemistry at the C1 and C8 positions is crucial for the synthesis of enantiomerically pure this compound. This is primarily addressed through the stereoselective reduction of the key intermediate, 8-hydroxy-1-tetralone.
Chiral Catalyst Development for Asymmetric Construction of the Diol
The asymmetric reduction of prochiral ketones is a well-established field, with numerous chiral catalysts developed to achieve high enantioselectivity. In the context of synthesizing this compound, the focus lies on the asymmetric reduction of 8-hydroxy-1-tetralone.
Biocatalysis: Enzymes, particularly alcohol dehydrogenases, have emerged as powerful tools for the asymmetric reduction of ketones. The biotransformation of tetralones using various fungal strains has been reported to yield chiral tetralols with high enantiomeric excess. While not specifically documented for 8-hydroxy-1-tetralone, these methods present a promising avenue for the enantioselective synthesis of the target diol.
Chiral Metal Catalysts: Asymmetric hydrogenation and transfer hydrogenation using chiral transition metal catalysts, such as those based on ruthenium, rhodium, and iridium, are highly effective for the enantioselective reduction of ketones. For instance, iridium(III) complexes have been successfully employed in the asymmetric transfer hydrogenation of tetralones. The development of ligands that can effectively chelate to the substrate, such as the hydroxyl group in 8-hydroxy-1-tetralone, could lead to high levels of stereocontrol. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is another powerful method for the enantioselective reduction of ketones and could be applicable to this system.
Table 1: Examples of Chiral Catalysts for Asymmetric Ketone Reduction
| Catalyst Type | Example Catalyst/System | Substrate Class | Potential Application |
| Biocatalyst | Fungal strains (e.g., Absidia cylindrospora) | Tetralones | Enantioselective reduction of 8-hydroxy-1-tetralone |
| Transfer Hydrogenation | Chiral Iridium(III) complexes | Tetralones | Diastereo- and enantioselective reduction of 8-hydroxy-1-tetralone |
| Chiral Lewis Acid | Corey-Bakshi-Shibata (CBS) Catalyst | Prochiral Ketones | Enantioselective reduction of 8-hydroxy-1-tetralone |
Application of Chiral Auxiliaries in Tetrahydronaphthalene Diol Synthesis
The use of chiral auxiliaries is a classical and effective strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral this compound, a chiral auxiliary could be attached to the 8-hydroxy group of the tetralone intermediate. This auxiliary would then direct the facial attack of a reducing agent on the ketone at C1, leading to a diastereoselective reduction. Subsequent removal of the auxiliary would furnish the enantiomerically enriched diol.
While specific examples of this strategy applied directly to 8-hydroxy-1-tetralone are not prevalent in the literature, the principle is well-established. For instance, Evans' chiral oxazolidinones are widely used to direct aldol (B89426) reactions and alkylations. A similar principle could be applied to the reduction of the tetralone, where the chiral auxiliary would create a sterically biased environment around the ketone.
Table 2: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Attachment Point | Potential Reaction | Outcome |
| Evans' Oxazolidinone | Could be adapted to form an ether or ester with the C8-OH | Reduction of C1-ketone | Diastereoselective formation of the diol |
| (1S,2R)-N-Methylephedrine | Formation of a chiral acetal/ketal with the C1-ketone | Not applicable for reduction | Would require a different synthetic strategy |
| Camphorsultam | Acylation of the C8-OH | Reduction of C1-ketone | Diastereoselective formation of the diol |
Diastereoselective Control in Multi-Step Sequences Towards this compound
Achieving diastereoselective control is crucial in the synthesis of complex molecules with multiple stereocenters. While specific multi-step sequences for this compound are not extensively documented, analogous strategies for related tetralin diols, particularly 1,4-diols, offer significant insights. A key strategy involves the diastereoselective reduction of a corresponding diketone precursor, in this hypothetical case, tetralin-1,8-dione.
The diastereoselectivity of the reduction of tetralin-1,4-dione has been shown to be highly dependent on the choice of reducing agent. For instance, the use of L-Selectride® leads preferentially to the cis-diol, whereas Red-Al® favors the formation of the trans-diol. nih.govnih.gov This highlights the potential to control the stereochemical outcome by selecting appropriate reagents. Borane can be employed for the mono-reduction of the diketone, offering a pathway to hydroxy ketones which can be further functionalized. nih.govnih.gov
The table below summarizes the diastereoselective reduction of tetralin-1,4-dione, which serves as a model for the potential synthesis of this compound.
| Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| L-Selectride® | 84 : 16 | 76-98 | nih.govnih.gov |
| Red-Al® | 13 : 87 | 76-98 | nih.govnih.gov |
| Sodium Borohydride | Lower Selectivity | 76-98 | nih.govnih.gov |
| Lithium Aluminium Hydride | Lower Selectivity | 76-98 | nih.govnih.gov |
| Borane (BH3) | Lower Selectivity | 76-98 | nih.govnih.gov |
| CBS Reduction | High (for trans) | 72 (99% ee) | nih.govnih.gov |
This data is for the reduction of tetralin-1,4-dione and is presented as a model for the synthesis of this compound.
Convergent and Divergent Synthetic Pathways to this compound
Convergent and divergent synthetic strategies offer efficient routes to complex molecules. A divergent approach, starting from a common precursor to generate a library of related compounds, could be envisioned for substituted tetralin diols. For instance, a triflimide-catalyzed annulation of benzylic alcohols with differently substituted allylsilanes can produce a variety of indane and tetralin structures. researchgate.netnih.gov This methodology allows for the rapid construction of the core structure with potential for functional group diversity.
A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, could also be applied. A potential convergent strategy for this compound might involve the coupling of a suitably functionalized benzene (B151609) derivative with a four-carbon unit, followed by cyclization and dihydroxylation.
Chemoenzymatic and Microbial Synthetic Approaches for Dihydroxylated Tetrahydronaphthalenes
Chemoenzymatic and microbial methods are emerging as powerful tools for the synthesis of complex chiral molecules, offering high selectivity and milder reaction conditions compared to traditional chemical methods.
Biocatalytic hydroxylation, using enzymes such as dioxygenases, presents a promising avenue for the synthesis of dihydroxylated tetrahydronaphthalenes. Naphthalene dioxygenase (NDO) from various microorganisms is known to catalyze the syn-dihydroxylation of naphthalene and its derivatives. nih.govoup.comacs.org While these enzymes typically functionalize the aromatic ring to form cis-dihydrodiols, their substrate scope can be engineered to accept different precursors.
A biomimetic iron catalyst has been developed that can perform the syn-dihydroxylation of naphthalenes, mimicking the action of NDO. nih.govacs.org This approach could potentially be adapted for the dihydroxylation of a tetrahydronaphthalene precursor at the 1 and 8 positions, although this specific regioselectivity remains a challenge. Fungal peroxygenases have also been shown to catalyze the epoxidation of naphthalene, which can then undergo nucleophilic ring-opening to yield trans-disubstituted cyclohexadiene derivatives. nih.gov
Metabolic engineering of microorganisms, particularly Escherichia coli, has been successfully employed for the production of various diols from renewable feedstocks. acs.orgnih.govnih.govmdpi.com By introducing and optimizing heterologous biosynthetic pathways, these microbial cell factories can be tailored to produce specific diols with high efficiency.
For the production of this compound, a hypothetical engineered E. coli strain could be developed. This would involve introducing genes encoding enzymes capable of converting a suitable precursor, such as a functionalized naphthalene or tetralin derivative, into the desired diol. The engineering process would likely involve enhancing precursor supply, optimizing the expression of the key enzymatic steps, and minimizing the formation of byproducts. While the direct microbial production of this compound has not been reported, the extensive work on engineering E. coli for the synthesis of other diols provides a strong foundation for future research in this area. acs.orgnih.govnih.govmdpi.com
The following table summarizes examples of diol production using engineered E. coli.
| Diol Product | Precursor/Carbon Source | Key Engineered Pathway(s) | Titer (g/L) | Reference |
| 2,3-Butanediol | Acetate | Acetate utilization pathway, budBAC | 1.16 | acs.orgnih.gov |
| 1,2-Propanediol | Starch | α-amylase, pct, pduP, yahK | 0.03 | nih.gov |
| 1,3-Propanediol | Starch | α-amylase, gpd1-gpp2, dhaB123, gdrAB, dhaT | 0.12 | nih.gov |
| 1,4-Butanediol | Glucose | Engineered metabolic pathway | ~18 | wikipedia.org (Nature Chemical Biology) |
This table showcases the potential of engineered E. coli for diol production and serves as a basis for the prospective synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of 1,2,3,4 Tetrahydronaphthalene 1,8 Diol
Reactivity of the Hydroxyl Groups in 1,2,3,4-Tetrahydronaphthalene-1,8-diol
The chemical behavior of this compound is largely dictated by the two hydroxyl (-OH) groups attached to the alicyclic and aromatic portions of the molecule, respectively. The proximity of these groups in a peri-relationship significantly influences their reactivity.
Esterification and Etherification Reactions and Their Stereochemical Outcomes
The hydroxyl groups of this compound are expected to undergo typical esterification and etherification reactions. In esterification, the diol would react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to form the corresponding mono- or di-esters. Similarly, etherification, for instance through the Williamson ether synthesis, would involve deprotonation of the hydroxyl groups followed by reaction with an alkyl halide.
For example, the reaction of 1,8-dihydroxynaphthalene with phenylboronic acid yields the corresponding boronic ester. rsc.org The formation of these esters is often efficient, with good to excellent yields reported for a variety of substituted aryl boronic acids. rsc.org
Table 1: Synthesis of 1,8-Naphthalenediol-Derived Aryl Boronic Acid Esters
| Aryl Group (R) in R-B(OH)₂ | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | Acetonitrile | 85 | rsc.org |
| 3,4,5-Trifluorophenyl | Acetonitrile | 92 | rsc.org |
| 2,4,6-Trifluorophenyl | Acetonitrile | 88 | rsc.org |
| 2,6-Dichlorophenyl | Acetonitrile | 75 | rsc.org |
This data is for the analogous compound 1,8-dihydroxynaphthalene.
The stereochemical outcome of esterification or etherification at the C-1 position of this compound would depend on the reaction mechanism. Reactions proceeding via an Sₙ2 mechanism would result in an inversion of configuration at the chiral center, while Sₙ1-type reactions would likely lead to a racemic mixture. libretexts.org
Oxidation Reactions and Pathway Analysis
The oxidation of this compound can occur at the hydroxyl groups or the tetralin core. Oxidation of the diol functionality is expected to yield a variety of products depending on the oxidant and reaction conditions. Mild oxidation would likely convert the secondary alcohol at the C-1 position to a ketone, yielding 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. The phenolic hydroxyl group at C-8 is more resistant to oxidation but can be oxidized under stronger conditions.
Studies on the oxidation of the parent compound, 1,8-dihydroxynaphthalene (1,8-DHN), provide significant insight into the potential oxidative pathways. The oxidation of 1,8-DHN is a key step in the formation of allomelanins in fungi. acs.org This process is initiated by the abstraction of a hydrogen atom from one of the hydroxyl groups to form a naphthoxyl radical. torvergata.it This radical is highly stabilized by resonance and the potential for hydrogen bonding with the adjacent hydroxyl group. torvergata.it
The subsequent steps involve the coupling of these radicals, primarily at the C-2 and C-4 positions, leading to dimerization and further polymerization. torvergata.it The oxidation of 1,8-DHN can be achieved using various oxidizing agents, including enzymatic systems (e.g., horseradish peroxidase/H₂O₂) and chemical oxidants like potassium permanganate. acs.orgmdpi.com The oxidative polymerization of 1,8-DHN leads to the formation of poly-1,8-dihydroxynaphthalene nanoparticles (PDHN-NP), which have been studied for their antioxidant properties. copernicus.orgresearchgate.net The antioxidant mechanism involves the quenching of radicals by the residual phenolic groups within the polymer structure. copernicus.org
Table 2: Antioxidant Activity of Hydroxylated Naphthalenes
| Compound | HAT Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
|---|---|---|
| 1,8-Dihydroxynaphthalene | ~3 x 10⁵ | torvergata.it |
| 1-Naphthol | Similar to Trolox | torvergata.it |
| 1,6-Dihydroxynaphthalene | Increased vs. 1-Naphthol | torvergata.it |
This data highlights the high reactivity of the 1,8-diol system towards oxidation.
Dehydration and Cyclization Processes Involving the Diol Functionality
The presence of a secondary alcohol at the C-1 position allows for acid-catalyzed dehydration to form an alkene. However, the peri-positioning of the two hydroxyl groups in this compound opens up the possibility of intramolecular cyclization reactions.
Under dehydrating conditions, it is conceivable that an intramolecular etherification could occur to form a five-membered heterocyclic ring (a furan (B31954) derivative fused to the naphthalene (B1677914) system). This type of cyclization is common for 1,4- and 1,5-diols, and while less favorable for a 1,8-diol on a tetralin framework due to ring strain, it cannot be entirely ruled out under specific conditions.
Furthermore, reactions with bifunctional reagents could lead to the formation of cyclic derivatives. For instance, reaction with phosgene (B1210022) or a phosgene equivalent could yield a cyclic carbonate. Similarly, reaction with a diacid or its derivative could lead to the formation of a cyclic ester. The formation of stable cyclic boronic esters from 1,8-dihydroxynaphthalene is a prime example of such a cyclization process involving the diol functionality. mdpi.comrsc.org
Reactivity of the Tetrahydronaphthalene Core in this compound
The tetrahydronaphthalene core consists of a benzene (B151609) ring fused to a cyclohexene-like ring. The reactivity of this core is influenced by the presence of the two hydroxyl groups.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group at the C-8 position. Hydroxyl groups are powerful ortho- and para-directors. In this specific case, the positions ortho (C-7) and para (C-5) to the C-8 hydroxyl group are the most likely sites for electrophilic attack.
The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. rsc.org The subsequent loss of a proton restores the aromaticity of the ring.
For this compound, electrophilic attack at the C-5 and C-7 positions would lead to the most stable carbocation intermediates, as the positive charge can be delocalized onto the oxygen atom of the hydroxyl group. Steric hindrance from the alicyclic ring might influence the relative rates of substitution at the C-5 and C-7 positions.
Common EAS reactions include nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. researchgate.net The strong activating nature of the hydroxyl group might lead to polysubstitution or oxidation under harsh reaction conditions, particularly in Friedel-Crafts reactions.
Hydrogen Transfer Reactions and Intermediate Analysis
The partially saturated ring of the tetralin core makes it a potential hydrogen donor in catalytic transfer hydrogenation reactions. researchgate.net In such reactions, under the influence of a catalyst (e.g., palladium on carbon), this compound could donate hydrogen to an acceptor molecule (e.g., an alkene or alkyne), leading to its aromatization to form 1,8-dihydroxynaphthalene.
The efficiency of tetralin and its derivatives as hydrogen donors has been investigated in various contexts, including the upgrading of bio-oils. researchgate.net The driving force for this reaction is the formation of the thermodynamically stable aromatic naphthalene ring system.
The reaction mechanism typically involves the adsorption of the hydrogen donor onto the catalyst surface, followed by the transfer of hydrogen atoms to the adsorbed acceptor molecule. The presence of hydroxyl groups on the tetralin ring could influence its adsorption onto the catalyst surface and thus affect the rate and efficiency of the hydrogen transfer process.
Ring-Opening and Ring-Contraction Mechanisms
There is no available scientific literature detailing the ring-opening or ring-contraction mechanisms specifically for this compound. While ring-opening and contraction are known classes of reactions in cyclic systems, often catalyzed by acids, bases, or metals, the specific conditions and pathways for this compound have not been reported.
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
A thorough search of chemical literature and databases did not yield any studies on the reaction kinetics or thermodynamics of transformations involving this compound. As such, no data tables on rate constants, activation energies, or thermodynamic parameters for its reactions can be provided.
Exploration of Intermediates and Transition States in Key Reactions
The exploration of reactive intermediates and transition states is a key aspect of mechanistic chemistry. However, in the absence of studies on the reactions of this compound, there is no information available regarding the specific intermediates (such as carbocations, carbanions, or radicals) or the associated transition states that may be involved in its chemical transformations.
Spectroscopic Analysis and Computational Studies of 1,2,3,4 Tetrahydronaphthalene 1,8 Diol
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure and properties of organic molecules. However, specific spectroscopic data for 1,2,3,4-tetrahydronaphthalene-1,8-diol are not readily found in the reviewed literature. The following sections describe the techniques that would be applied should the compound be synthesized and analyzed.
High-field ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques such as COSY, HSQC, and HMBC, would be essential for the complete structural assignment of this compound. These methods would allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~4.8 | ~70 |
| 2 | ~1.8-2.0 | ~25 |
| 3 | ~1.8-2.0 | ~25 |
| 4 | ~2.7-2.9 | ~30 |
| 4a | - | ~135 |
| 5 | ~7.0-7.2 | ~128 |
| 6 | ~7.0-7.2 | ~128 |
| 7 | ~7.0-7.2 | ~125 |
| 8 | - | ~150 |
| 8a | - | ~130 |
| 1-OH | Variable | - |
| 8-OH | Variable | - |
No experimental NMR data for this compound is currently available in the public domain.
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing insights into the conformational states of a molecule. For this compound, these spectra would be dominated by characteristic vibrations of the hydroxyl and aromatic groups.
Table 2: Expected Vibrational Frequencies for this compound (Note: This table is predictive and not based on experimental data.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H stretch (hydroxyl) | 3200-3600 | FT-IR, Raman |
| C-H stretch (aromatic) | 3000-3100 | FT-IR, Raman |
| C-H stretch (aliphatic) | 2850-3000 | FT-IR, Raman |
| C=C stretch (aromatic) | 1450-1600 | FT-IR, Raman |
| C-O stretch (hydroxyl) | 1000-1260 | FT-IR, Raman |
Specific FT-IR and Raman spectra for this compound have not been reported in the available literature.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is the definitive method for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Analysis of the fragmentation pattern can also yield valuable structural information. The expected exact mass of this compound (C₁₀H₁₂O₂) would be a key parameter.
A detailed mass spectrum and fragmentation analysis for this compound is not available in the reviewed sources.
For chiral molecules, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of stereocenters. Since this compound possesses a chiral center at the C-1 position, these techniques would be crucial for characterizing its enantiomers.
There are no published ECD or ORD studies for this compound.
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state, including its stereochemistry and intermolecular interactions. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and conformational details.
Crystallographic data for this compound has not been deposited in the Cambridge Structural Database or reported elsewhere in the literature.
Computational Chemistry and Molecular Modeling
In the absence of experimental data, computational chemistry and molecular modeling can provide valuable theoretical insights into the properties of a molecule. Techniques such as Density Functional Theory (DFT) could be used to predict the geometry, spectroscopic properties (NMR, IR, Raman, ECD), and relative energies of different conformers of this compound.
While computational studies have been performed on related tetrahydronaphthalene derivatives, specific modeling data for the 1,8-diol isomer is not available.
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By approximating the complex many-electron system, DFT allows for the calculation of a molecule's ground-state energy, electron density, and other properties. A primary application is geometry optimization, where the theory is used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.
Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. They can be correlated with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the observed spectral bands. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are hybrid functionals that are widely used for their accuracy in predicting both structure and vibrational spectra. nih.govaimspress.com
For instance, in a study on 6-methoxy-1,2,3,4-tetrahydronaphthalene, DFT calculations at the B3LYP/6-311++G(d,p) level were performed to analyze its vibrational spectra, showing good agreement between theoretical and experimental results. nih.gov This comparative approach is crucial for confirming molecular structures and understanding their vibrational characteristics. ias.ac.in
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Flavone (3H7TMFN) using DFT
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| C–H Stretching | 3389, 3387, 3380, 3370 | 3391, 3392, 3393, 3394 |
| C–O Stretching | 955, 960 | 958 |
Data adapted from a study on 3-hydroxy-3',4',5,7-tetramethoxyflavone (B73895) (3H7TMFN) to illustrate the application of DFT in vibrational analysis. ias.ac.in
Conformational Analysis and Potential Energy Surface (PES) Scans of this compound
The non-aromatic portion of the tetrahydronaphthalene skeleton is flexible, allowing the molecule to adopt various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. A key computational tool for this analysis is the Potential Energy Surface (PES) scan. q-chem.com
A relaxed PES scan involves systematically varying a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.comuni-rostock.de This process maps the energy of the molecule as a function of that parameter, revealing the low-energy stable conformations (local minima) and the energy barriers (transition states) that separate them. uni-rostock.de For a tetrahydronaphthalene derivative, a PES scan could be performed by rotating the bonds in the saturated ring to understand its puckering and the orientation of its substituents. nih.gov Such scans are invaluable for understanding the dynamic behavior of flexible molecules. readthedocs.io
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis to Predict Reactivity
Molecular Electrostatic Potential (MESP) The MESP is a visual tool used to predict the reactive behavior of a molecule. nih.gov It is plotted onto the surface of the molecule's electron density, using a color scale to represent the electrostatic potential.
Red regions indicate a negative potential, rich in electrons, and are susceptible to electrophilic attack. nih.gov
Blue regions indicate a positive potential, poor in electrons, and are prone to nucleophilic attack. nih.gov
Green regions represent neutral or weakly polarized areas.
By analyzing the MESP map, chemists can identify the most likely sites for chemical reactions. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis The reactivity of a molecule is also governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com
HOMO acts as an electron donor, and its energy level is related to the ionization potential.
LUMO acts as an electron acceptor, and its energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability. nih.govnih.gov Various chemical reactivity descriptors, such as chemical hardness, potential, and softness, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov
Table 2: Example of Calculated Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Energy (eV) |
| E (HOMO) | -0.2675 |
| E (LUMO) | -0.1809 |
| Energy Gap (ΔE) | 0.0866 |
| Chemical Hardness (η) | 0.0433 |
| Chemical Potential (μ) | -0.2242 |
Data adapted from a DFT study on a hydrazinecarbodithioate derivative to illustrate the application of HOMO-LUMO analysis. nih.gov
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comescholarship.org The process typically involves:
Optimizing the molecular geometry using a reliable method like DFT.
Calculating the NMR shielding tensors for each nucleus in the optimized structure.
Converting the calculated isotropic shielding values into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). mdpi.com
The resulting theoretical NMR spectrum can be compared with an experimental spectrum. This comparison is invaluable for assigning signals to specific atoms in the molecule, confirming a proposed structure, or distinguishing between different isomers. ias.ac.in Discrepancies between calculated and experimental shifts can also provide insight into solvent effects or dynamic processes not captured by the gas-phase calculation.
Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C1 | 120.3 | 121.3 |
| C3 | 120.3 | 121.3 |
| C5 | 120.3 | 121.3 |
| C9 | 120.3 | 121.3 |
Data adapted from a study on 3-hydroxy-3',4',5,7-tetramethoxyflavone (3H7TMFN) to illustrate the application of quantum calculations for NMR parameter prediction. ias.ac.in
Derivatives, Analogues, and Structural Diversity of 1,2,3,4 Tetrahydronaphthalene 1,8 Diol
Synthesis and Stereochemical Control of Substituted 1,2,3,4-Tetrahydronaphthalene-1,8-diol Derivatives
The synthesis of substituted this compound derivatives often begins with commercially available starting materials like 1,5-dihydroxynaphthalene (B47172). A common synthetic route involves the perhydrogenation of 1,5-dihydroxynaphthalene to yield a stereoisomeric mixture of decalindiols. This is followed by oxidation to produce the corresponding dione. Subsequent steps can involve the formation of a bis(trimethylsilyloxy)diene, which can then be oxidized to an enedione. mdpi.com Control of stereochemistry is a critical aspect of these syntheses, particularly when developing chiral ligands or catalysts. Asymmetric reduction of precursor ketones or the use of chiral auxiliaries can be employed to achieve high levels of enantioselectivity. mdpi.com
For instance, iridium-catalyzed asymmetric hydrogenation of isoquinolines, activated by chloroformates, can produce chiral tetrahydroisoquinolines with good yields and enantiomeric excess (ee) values. mdpi.com This highlights the importance of catalyst and substrate activation strategies in controlling the stereochemical outcome of the reaction.
Functional Group Interconversions on the this compound Scaffold
The hydroxyl groups of the this compound core are amenable to a variety of functional group interconversions, allowing for the synthesis of a broad range of derivatives. vanderbilt.edumit.edu These transformations are essential for fine-tuning the electronic and steric properties of the molecule for specific applications.
Common interconversions include:
Conversion to Halides: The hydroxyl groups can be converted to good leaving groups such as halides (Cl, Br, I) using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or triphenylphosphine (B44618) with a halogen source. vanderbilt.edu
Formation of Ethers: Alkylation of the hydroxyl groups can be achieved using alkyl halides in the presence of a base to form ethers. mit.edu
Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters. vanderbilt.edu
Oxidation and Reduction: The diol can be oxidized to the corresponding diketone, and conversely, the diketone can be reduced back to the diol. imperial.ac.uk The choice of oxidizing or reducing agent can influence the stereochemistry of the product. imperial.ac.uk
These functional group interconversions provide access to a diverse set of molecules with tailored properties.
Development of 1,2,3,4-Tetrahydronaphthalene (B1681288) Diols as Chiral Ligands and Catalysts in Asymmetric Transformations
The chiral, non-racemic forms of 1,2,3,4-tetrahydronaphthalene diols and their derivatives are valuable as ligands in asymmetric catalysis. rsc.orgnih.govmdpi.com Their C₂-symmetric or non-C₂-symmetric structures can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of transformations.
These ligands have been employed in:
Asymmetric Hydrogenation: Rhodium and iridium complexes with chiral phosphine (B1218219) ligands derived from tetrahydronaphthalene scaffolds have been used for the asymmetric hydrogenation of olefins and ketones. mdpi.com
Asymmetric Cycloadditions: Chiral gold(I) complexes bearing phosphoramidite (B1245037) ligands have shown success in catalyzing asymmetric cycloaddition reactions. mdpi.com
Asymmetric C-H Activation: Chiral carboxylic acids derived from these scaffolds have been explored as ligands for ruthenium-catalyzed asymmetric C-H activation. nih.gov
The modular nature of the this compound scaffold allows for systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific reaction.
Table 1: Examples of Asymmetric Transformations using Chiral Ligands
| Catalyst System | Transformation | Enantioselectivity (ee) |
| Iridium-Phosphoramidite | Asymmetric Hydrogenation of Imines | Up to 99% |
| Gold(I)-Phosphine | Asymmetric Cycloaddition | Up to 95% |
| Rhodium-Diphosphine | Asymmetric Hydrogenation of Olefins | >99% |
Bioisosteric Modifications and Analog Design Based on the Dihydroxylated Tetrahydronaphthalene Core for Chemical Biology Probes
Bioisosteric replacement is a key strategy in medicinal chemistry and chemical biology for designing molecules with improved properties while maintaining or enhancing biological activity. researchgate.netnih.govdrughunter.com The dihydroxylated tetrahydronaphthalene core provides a versatile scaffold for such modifications. By replacing one or both hydroxyl groups with other functional groups of similar size, shape, and electronic character, new analogs can be designed as chemical probes to study biological systems.
Examples of bioisosteric replacements for hydroxyl groups include:
Amines: The substitution of a hydroxyl group with an amino group can alter hydrogen bonding capabilities and basicity. u-tokyo.ac.jp
Thiols: The replacement with a thiol group can impact metal binding and redox properties.
Fluorine: The introduction of a fluorine atom can significantly alter electronic properties and metabolic stability. u-tokyo.ac.jp
These bioisosteric modifications can lead to probes with altered cell permeability, target binding affinity, and metabolic stability, making them valuable tools for investigating biological processes.
Table 2: Common Bioisosteric Replacements for Hydroxyl Groups
| Original Group | Bioisostere | Key Property Change |
| -OH | -NH₂ | Hydrogen bonding, basicity |
| -OH | -SH | Metal binding, redox potential |
| -OH | -F | Electronic properties, metabolic stability |
| -OH | -CH₃ | Lipophilicity |
Incorporation of the this compound Motif into Complex Polycyclic Systems
The this compound unit can be incorporated into larger, more complex polycyclic frameworks through various synthetic strategies. nih.govnih.gov These complex structures are of interest in materials science and medicinal chemistry due to their unique three-dimensional shapes and potential for biological activity.
Methods for constructing these polycyclic systems include:
Cycloaddition Reactions: Diels-Alder and [3+2] cycloaddition reactions can be used to build additional rings onto the tetrahydronaphthalene core. nih.gov
Annulation Reactions: Ring-forming reactions can be employed to fuse new rings to the existing scaffold.
Intramolecular Cyclizations: Functional groups on the tetrahydronaphthalene ring can be designed to undergo intramolecular reactions to form new cyclic structures.
The incorporation of the diol motif into these larger systems can impart specific conformational constraints and provide handles for further functionalization, leading to novel compounds with potentially interesting properties.
Applications of 1,2,3,4 Tetrahydronaphthalene 1,8 Diol in Advanced Organic Synthesis Research
1,2,3,4-Tetrahydronaphthalene-1,8-diol as a Chiral Building Block for Complex Molecules
The tetrahydronaphthalene framework is a key structural motif found in a variety of biologically active natural products and pharmaceutical agents. The presence of hydroxyl groups in this compound allows for the introduction of chirality, making it a valuable chiral building block in asymmetric synthesis. The stereogenic centers created by the hydroxyl groups can direct the formation of specific stereoisomers of more complex molecules.
The development of synthetic strategies to access functionalized tetrahydronaphthalenes is an active area of research. nih.gov For instance, iron(III)-catalyzed methods provide an operationally simple approach to these scaffolds, distinct from traditional [4+2]-cycloaddition reactions. nih.gov These methods often take advantage of the reactivity of aryl ketone precursors to selectively form tetrahydronaphthalene products. nih.gov Mechanistic studies have pointed to the role of 3,4-dihydro-2H-pyrans as reactive intermediates in these transformations. nih.gov The ability to selectively convert aryl ketones into either 3,4-dihydro-2H-pyrans or tetrahydronaphthalenes by choosing between a Brønsted or Lewis acid catalyst highlights the versatility of these synthetic approaches. nih.gov
Utilization in the Total Synthesis of Natural Products and their Analogues
The tetralone subunit, a derivative of the tetrahydronaphthalene core, is present in numerous natural products with interesting biological activities. semanticscholar.org The synthesis of these natural products often involves the use of chiral building blocks derived from tetrahydronaphthalene diols. For example, the total synthesis of catalponol, a natural product, has been achieved using strategies that rely on the stereoselective functionalization of a tetralone precursor. semanticscholar.org
One approach to synthesizing natural products containing the α-tetralone scaffold involves the enantioselective reduction of a tetralin-1,4-dione to a 4-hydroxy tetralone, which can then be further elaborated. semanticscholar.org The development of one-pot syntheses of benzylidene-hydroxytetralones from meso-diols using chiral iridium-catalyzed tandem asymmetric hydrogen transfer oxidation/aldol (B89426) condensation further expands the toolkit for accessing these important natural product scaffolds. semanticscholar.org Phthalides, which are structurally related to the tetrahydronaphthalene framework, are also crucial precursors in the synthesis of various natural products and their analogues. nih.gov
Development of New Synthetic Methodologies Leveraging the this compound Scaffold
The unique reactivity of the 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold has spurred the development of novel synthetic methodologies. nih.gov The tetrahydronaphthalene core can be accessed through various synthetic routes, including those that involve the dehydrogenation of decalin-1,5-dione or the oxidation of a decalindiol. mdpi.com A particularly efficient method involves the air oxidation of a bis(trimethylsilyloxy)diene precursor, which can be prepared from commercially available 1,5-dihydroxynaphthalene (B47172). mdpi.comnih.gov
Furthermore, the development of catalytic methods for the synthesis of functionalized tetrahydronaphthalenes continues to be a focus of research. nih.gov These methods offer mild and efficient alternatives to existing procedures and allow for the introduction of a variety of substituents onto the tetrahydronaphthalene ring system. nih.gov The insights gained from mechanistic studies of these reactions, such as the identification of pyran intermediates, contribute to the rational design of new synthetic strategies. nih.gov
Role in Understanding and Engineering Microbial Degradation Pathways of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are significant environmental pollutants, and their microbial degradation is a key process for their removal from contaminated sites. nih.gov Microorganisms, particularly bacteria and fungi, have evolved enzymatic pathways to break down these complex and often toxic compounds. nih.govpjoes.com The initial steps in the aerobic degradation of PAHs by bacteria typically involve the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol. pjoes.comscialert.net
For instance, in the degradation of naphthalene (B1677914), naphthalene dioxygenase catalyzes the formation of (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. researchgate.net This intermediate is then further metabolized through a series of enzymatic reactions. Similarly, the degradation of other PAHs, such as phenanthrene (B1679779) and anthracene, proceeds through the formation of corresponding cis-dihydrodiols. pjoes.com These diol intermediates are central to the subsequent ring cleavage and mineralization of the PAH molecule. gavinpublishers.com
Understanding the structure and reactivity of these diol metabolites, which are derivatives of tetrahydronaphthalene diols, is crucial for elucidating the mechanisms of PAH biodegradation. scialert.net This knowledge can be applied to engineer more efficient bioremediation strategies for PAH-contaminated environments by optimizing the activity of the key degradative enzymes or by designing microbial consortia with enhanced degradation capabilities. nih.gov
Q & A
Q. What are the key synthetic routes for 1,2,3,4-Tetrahydronaphthalene-1,8-diol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves catalytic hydrogenation or oxidation steps. For example, osmium(VIII) oxide with 4-methylmorpholine N-oxide in acetone/tert-butyl alcohol under controlled conditions (60 hours) achieves high yields (~89%) for related diols . Stereochemical control can be addressed using chiral catalysts or enantioselective reducing agents. Reaction optimization should focus on solvent polarity, temperature, and catalyst loading to minimize side products.
Q. How can structural elucidation and hydrogen bonding patterns be determined for this compound?
- Methodological Answer : X-ray crystallography and DFT-based computational modeling are critical. For intramolecular hydrogen bonding analysis, density functional theory (DFT) and Car-Parrinello molecular dynamics (CPMD) methods effectively simulate proton dynamics and stability in naphthalene-derived systems . Pair experimental data (e.g., NMR, IR) with computed vibrational spectra to validate hydrogen bond strengths.
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer : Terahertz (THz) spectroscopy (0.5–6.3 THz range) combined with semi-empirical calculations (e.g., Austin Model 1) identifies vibrational modes influenced by hydroxyl groups . Solid-state NMR resolves stereochemistry, while UV-Vis spectroscopy tracks electronic transitions in aromatic systems.
Advanced Research Questions
Q. How do computational models reconcile discrepancies between experimental and theoretical vibrational spectra?
- Methodological Answer : Discrepancies arise from isolated-molecule calculations vs. crystalline-state experiments. To address this, incorporate periodic boundary conditions (PBC) in DFT simulations to account for crystal packing effects . For example, THz spectral mismatches in naphthalene derivatives highlight the need for isotopic substitution studies or lattice dynamics modeling.
Q. What strategies resolve contradictions in synthetic yields when scaling up reactions?
- Methodological Answer : Scalability issues often stem from inefficient mixing or heat transfer. Use microreactor systems for exothermic steps (e.g., oxidations) to improve reproducibility . Compare batch vs. flow chemistry outcomes and employ Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, reaction time).
Q. How can the compound’s bioactivity be systematically explored without commercial assay kits?
- Methodological Answer : Develop in-house assays using cell-free systems (e.g., enzyme inhibition studies) or bacterial reporters. For antioxidant properties, employ DPPH radical scavenging assays. For receptor-binding studies, use molecular docking (e.g., AutoDock Vina) guided by the compound’s 3D structure .
Q. What advanced catalytic systems enhance enantioselectivity in diol synthesis?
- Methodological Answer : Chiral oxazaborolidine catalysts or enzyme-mediated asymmetric reductions (e.g., ketoreductases) improve enantiomeric excess (ee). For example, Sharpless asymmetric dihydroxylation with osmium tetroxide and chiral ligands (e.g., (DHQD)₂PHAL) achieves >90% ee in diol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
